

# In-Depth Spectroscopic Analysis of Yadanzioside L: A Technical Guide

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Compound of Interest		
Compound Name:	Yadanzioside L	
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This technical guide provides a detailed analysis of the spectroscopic data for **Yadanzioside L**, a quassinoid glycoside isolated from the seeds of Brucea javanica. The structural elucidation of this complex natural product relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document summarizes the key spectroscopic data in a structured format, outlines the experimental protocols for data acquisition, and presents a logical workflow for the analysis process.

## **Spectroscopic Data Presentation**

The structural confirmation of **Yadanzioside L** is achieved through the comprehensive analysis of its <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and UV-Vis spectroscopic data. The following tables present a summary of the quantitative data obtained from these analyses.

# Table 1: ¹H NMR Spectroscopic Data for Yadanzioside L (500 MHz, C₅D₅N)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	4.25	d	8.0
3	5.95	d	2.5
5	3.28	dd	12.0, 5.0
6α	2.35	m	
6β	2.05	m	
7	4.88	d	8.5
9	3.45	S	
11	4.58	br s	_
12	4.20	d	2.0
14	3.05	d	8.5
15	5.45	d	2.0
18 (CH₃)	1.98	S	
19 (CH₃)	1.25	S	
20-COOCH₃	3.75	S	
Side Chain			_
2'	6.95	q	1.5
3'-CH₃	2.15	d	1.5
4'-CH₃	1.55	S	
4'-CH₃	1.52	S	_
Glucose Moiety			_
1"	5.15	d	7.5
2"	4.10	m	
3"	4.30	m	_



4"	4.35	m	_
5"	3.95	m	
6"a	4.50	dd	11.5, 2.5
6"b	4.38	dd	11.5, 5.5

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Yadanzioside L (125 MHz, C<sub>5</sub>D<sub>5</sub>N)



Position	Chemical Shift (δ, ppm)	Position	Chemical Shift (δ, ppm)
1	79.8	18	23.5
2	208.2	19	16.8
3	78.5	20	175.1
4	164.5	21-COOCH₃	52.8
5	45.2	Side Chain	
6	28.8	1'	167.2
7	82.5	2'	139.5
8	51.5	3'	129.8
9	46.8	4'	72.5
10	143.2	5'	29.8
11	76.5	6'	30.1
12	78.2	Glucose Moiety	
13	48.5	1"	104.5
14	85.1	2"	75.5
15	71.8	3"	78.8
16	211.5	4"	71.9
17	172.5	5"	78.2
6"	63.0		

**Table 3: Mass Spectrometry and UV-Vis Data for Yadanzioside L** 



Spectroscopic Method	Observed Value
FAB-MS (Positive Ion Mode)	m/z 727 [M+H]+, 749 [M+Na]+
UV-Vis (Methanol)	λ <sub>max</sub> 220 nm (log ε 4.25)

## **Experimental Protocols**

The acquisition of high-quality spectroscopic data is fundamental to the accurate structure elucidation of complex natural products like **Yadanzioside L**. The following sections detail the methodologies employed for each key experiment.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a JEOL JNM-GX 500 spectrometer operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C nuclei.
- Sample Preparation: Approximately 10 mg of purified Yadanzioside L was dissolved in 0.5 mL of deuterated pyridine (C₅D₅N).
- ¹H NMR Spectroscopy:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: 10 ppm.
  - Acquisition Time: 3.0 seconds.
  - Relaxation Delay: 2.0 seconds.
  - Number of Scans: 16.
  - $\circ$  Referencing: The residual solvent peak of pyridine-d<sub>5</sub> at  $\delta$  8.74, 7.58, and 7.22 ppm was used as the internal standard.
- ¹³C NMR Spectroscopy:
  - Pulse Program: Proton-decoupled pulse sequence.



Spectral Width: 250 ppm.

Acquisition Time: 1.0 second.

Relaxation Delay: 2.0 seconds.

Number of Scans: 2048.

 $\circ$  Referencing: The solvent peaks of pyridine-d<sub>5</sub> at  $\delta$  150.35, 135.91, and 123.87 ppm were used as the internal standard.

### **Mass Spectrometry (MS)**

- Instrumentation: Fast Atom Bombardment (FAB) mass spectra were obtained using a JEOL JMS-DX 303 mass spectrometer.
- Sample Preparation: A solution of Yadanzioside L in methanol was mixed with a glycerol matrix on the FAB probe tip.
- Ionization Mode: Positive ion mode was used.
- Atom Beam: A beam of xenon atoms with an energy of 6 keV was used to bombard the sample matrix.
- Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions was recorded.

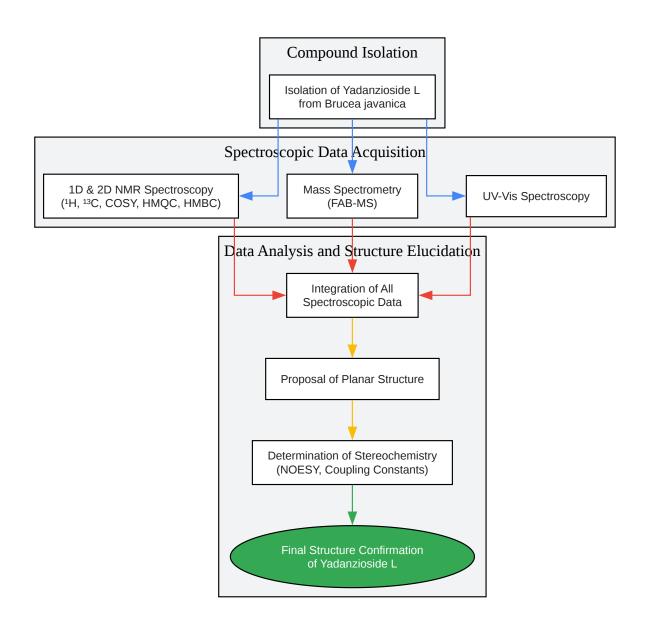
#### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

- Instrumentation: The UV-Vis spectrum was recorded on a Shimadzu UV-240 spectrophotometer.
- Sample Preparation: A dilute solution of **Yadanzioside L** was prepared in methanol.
- Scan Range: The spectrum was recorded from 200 to 400 nm.
- Blank: Methanol was used as the blank for baseline correction.
- Data Analysis: The wavelength of maximum absorbance ( $\lambda_{max}$ ) and the molar absorptivity (log  $\epsilon$ ) were determined.



# Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic data analysis for the structure elucidation of **Yadanzioside L** can be visualized as a sequential process, starting from the isolation of the compound to its final structural confirmation.



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